COMU

描述

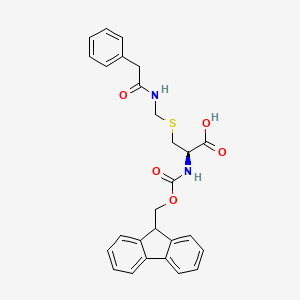

The compound “COMU” is a chemical reagent commonly used in peptide synthesis. It is known for its high efficiency and solubility, making it a valuable tool in various chemical reactions .

作用机制

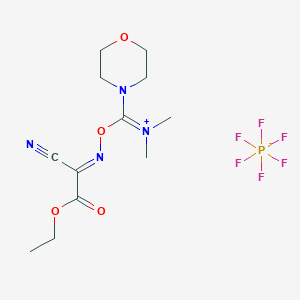

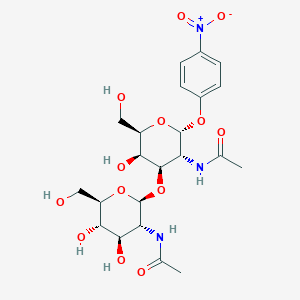

COMU, also known as “[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate”, is a third-generation uronium-type coupling reagent . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the process of peptide synthesis . It is used in the formation of peptide bonds, which are crucial for the creation of proteins. The morpholino group in this compound’s structure plays a significant role in its solubility, stability, and reactivity .

Mode of Action

This compound interacts with its targets by facilitating the formation of peptide bonds. It performs extremely well in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction . The by-products of this compound are water-soluble and easily removed, making it an excellent choice of coupling reagent for solution-phase peptide synthesis .

Pharmacokinetics

Its water-soluble by-products suggest that it may be easily excreted following its use in reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a base enhances its performance in peptide bond formation . Additionally, the stability and reactivity of this compound can be affected by factors such as temperature and pH.

生化分析

Biochemical Properties

The biochemical properties of COMU are largely influenced by its structure. The morpholino group in this compound has a marked influence on the solubility, stability, and reactivity of the reagent . This makes this compound an excellent choice of coupling reagent for solution-phase peptide synthesis

Molecular Mechanism

This compound performs extremely well in the presence of only 1 equivalent of base, thereby confirming the effect of the hydrogen bond acceptor in the reaction . The by-products of this compound are water-soluble and easily removed, making it an excellent choice of coupling reagent for solution-phase peptide synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “COMU” involves the reaction of morpholine with dimethylamine and ethyl cyanoacetate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is often produced in specialized chemical manufacturing facilities equipped with advanced technology .

化学反应分析

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction can produce various amines .

科学研究应用

Chemistry

In chemistry, this compound is widely used as a coupling reagent in peptide synthesis. Its high efficiency and solubility make it a preferred choice for forming peptide bonds .

Biology

In biological research, it is used to synthesize peptides and proteins for various studies, including enzyme-substrate interactions and protein-protein interactions .

Medicine

In medicine, the compound is utilized in the development of peptide-based drugs. Its ability to facilitate the synthesis of complex peptides makes it valuable in pharmaceutical research .

Industry

In the industrial sector, it is used in the production of various chemicals and materials. Its role as a coupling reagent is crucial in manufacturing processes that require the formation of stable peptide bonds .

相似化合物的比较

Similar Compounds

- (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

- (Z)-(1-Cyano-2-ethoxy-2-oxo-ethylidene)amino]oxy-morpholino-methylene]-dimethyl-ammonium hexafluorophosphate

- (E)-[[(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy]tri(pyrrolidin-1-yl)phosphonium hexafluorophosphate

Uniqueness

The uniqueness of “COMU” lies in its high solubility and efficiency in peptide synthesis. Unlike some other coupling reagents, it is not explosive under normal operating conditions and is less likely to exhibit allergenicity .

属性

IUPAC Name |

[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDHNZNLPKYHCN-KMZJGFRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N4O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075198-30-9 | |

| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of COMU?

A1: The molecular formula of this compound is C12H19F6N4O4P, and its molecular weight is 428.27 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: 1H NMR is a reliable technique for characterizing this compound. HPLC can provide an approximate purity assessment.

Q3: How does this compound compare to traditional benzotriazole-based coupling reagents in terms of stability?

A4: this compound displays a more favorable safety profile compared to benzotriazole-based reagents like HATU and HBTU. These compounds are prone to unpredictable autocatalytic decomposition, posing a higher explosion risk. ,

Q4: What are the implications of this compound's stability for its use in automated peptide synthesizers?

A5: The hydrolytic instability of this compound in DMF limits its application in automated peptide synthesizers, particularly for long syntheses. Utilizing alternative solvents like GVL or ACN can enhance its stability in these systems. ,

Q5: Can this compound be used in microwave-assisted peptide synthesis?

A6: Despite recommendations for use below 41°C based on calorimetric data, this compound can be safely dried at 60°C for several hours and utilized in microwave syntheses at 80°C.

Q6: What is the primary application of this compound?

A7: this compound is primarily used as a coupling reagent for peptide bond formation in both solution-phase and solid-phase peptide synthesis. ,

Q7: Is this compound effective in challenging peptide coupling reactions?

A8: this compound exhibits excellent performance in demanding peptide couplings, such as those involving bulky amino acids. It has been successfully employed in synthesizing complex peptides like Aib-ACP decapeptide and JR decapeptide.

Q8: Can this compound be used for applications other than peptide bond formation?

A9: Yes, research indicates that this compound can be used to transform α-amino acids into their corresponding Weinreb amides.

Q9: How does the morpholino group in this compound contribute to its properties?

A10: The presence of the morpholino group significantly influences this compound's solubility, stability, and reactivity compared to other uronium-type reagents.

Q10: What is the role of the Oxyma moiety in this compound?

A11: The Oxyma moiety in this compound enhances its reactivity and contributes to its improved safety profile compared to benzotriazole-based reagents. ,

Q11: What are the recommended storage conditions for this compound?

A12: this compound is sensitive to hydrolysis. Storage in a desiccator or under nitrogen is recommended. Solutions of this compound are generally prepared fresh, but can be stored for limited periods under refrigeration. ,

Q12: What is the median lethal dose (LD50) of this compound?

A13: The estimated LD50 of this compound is 2000 mg/kg.

Q13: Does this compound pose a significant allergic risk?

A14: this compound exhibits a significantly lower potential for allergic reactions compared to benzotriazole-based reagents. ,

Q14: How is this compound typically monitored during peptide synthesis?

A15: The reaction progress when using this compound can be monitored by observing the color change during the reaction. Analytical techniques like HPLC and mass spectrometry are valuable tools for assessing the purity and characterizing the final peptide products.

Q15: What are some alternatives to this compound for peptide coupling?

A16: Common alternatives to this compound include other uronium-type coupling reagents like HBTU and HCTU, as well as carbodiimide-based reagents like DIC and EDC. The choice of reagent depends on the specific requirements of the peptide synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

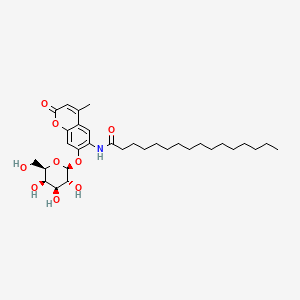

![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)

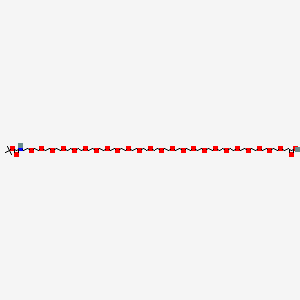

![3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,10R,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B7909491.png)

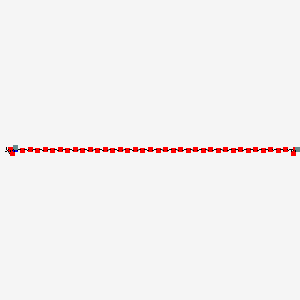

![6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B7909495.png)